molecular formula C15H19NO2 B13629801 2-{Benzyl[(5-methylfuran-2-yl)methyl]amino}ethanol

2-{Benzyl[(5-methylfuran-2-yl)methyl]amino}ethanol

Katalognummer: B13629801
Molekulargewicht: 245.32 g/mol
InChI-Schlüssel: VLDQDBWCEHCJMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{benzyl[(5-methylfuran-2-yl)methyl]amino}ethan-1-ol is an organic compound with the molecular formula C14H19NO2 It is characterized by the presence of a benzyl group, a furan ring, and an ethanolamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{benzyl[(5-methylfuran-2-yl)methyl]amino}ethan-1-ol typically involves the reaction of benzyl chloride with 5-methylfurfurylamine, followed by the addition of ethanolamine. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of 2-{benzyl[(5-methylfuran-2-yl)methyl]amino}ethan-1-ol may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Analyse Chemischer Reaktionen

Types of Reactions

2-{benzyl[(5-methylfuran-2-yl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-{benzyl[(5-methylfuran-2-yl)methyl]amino}ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-{benzyl[(5-methylfuran-2-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-acetyl-5-methylfuran: This compound shares the furan ring structure and has similar chemical properties.

    5-methylfurfurylamine: This compound is a precursor in the synthesis of 2-{benzyl[(5-methylfuran-2-yl)methyl]amino}ethan-1-ol and shares the furan ring and amine group.

Uniqueness

2-{benzyl[(5-methylfuran-2-yl)methyl]amino}ethan-1-ol is unique due to the combination of its benzyl group, furan ring, and ethanolamine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Eigenschaften

Molekularformel

C15H19NO2

Molekulargewicht

245.32 g/mol

IUPAC-Name

2-[benzyl-[(5-methylfuran-2-yl)methyl]amino]ethanol

InChI

InChI=1S/C15H19NO2/c1-13-7-8-15(18-13)12-16(9-10-17)11-14-5-3-2-4-6-14/h2-8,17H,9-12H2,1H3

InChI-Schlüssel

VLDQDBWCEHCJMR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)CN(CCO)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.